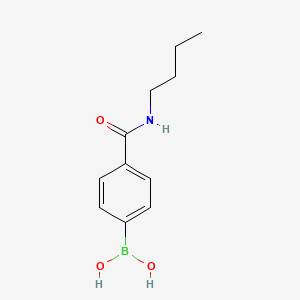

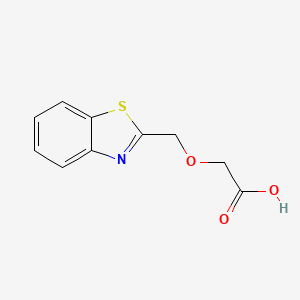

(1,3-Benzothiazol-2-ylmethoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1,3-Benzothiazol-2-ylmethoxy)acetic acid is not directly mentioned in the provided abstracts. However, the abstracts do discuss related compounds that share structural similarities, such as benzothiazolyl and benzoxazolyl acetic acid derivatives. These compounds are part of a biologically active class of molecules that have been studied for various properties, including their potential as heparanase inhibitors and their antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves starting with a specific acetic acid derivative and then introducing various substituents to achieve the desired biological activity. For example, the synthesis of benzothiazolyl thioester derivatives is achieved by reacting amino thiazolyl acetic acid with DM in alkali conditions, using triethyl phosphate as a more cost-effective alternative to triphenylphosphine . Similarly, benzotriazolyl acetic acid derivatives are synthesized by substituting amino acids on a reaction intermediate . These methods suggest that the synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid would likely involve a similar strategic introduction of substituents to the core acetic acid structure.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For instance, the crystal structure of a benzoxazolyl acetic acid derivative was determined using X-ray diffraction, and its gas phase structure was obtained through quantum chemical calculations . The study of these structures helps in understanding the dynamics of the molecule and the impact of intermolecular interactions, such as hydrogen bonding, which can significantly influence the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, where different functional groups are combined to form a more complex structure. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields . The antimicrobial evaluation of benzotriazolyl acetic acid derivatives involves their interaction with various microbial strains, indicating that these compounds can participate in biochemical reactions that inhibit microbial growth .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are characterized using techniques like TLC and spectral data analysis . These properties are essential for determining the compound's suitability for in vivo models and its potential as a therapeutic agent. The charge density and electron density distribution of these molecules also provide insights into their reactivity and interaction with biological targets .

科学的研究の応用

While specific applications of “(1,3-Benzothiazol-2-ylmethoxy)acetic acid” are not readily available, it’s worth noting that benzothiazole, the core structure of this compound, has a wide range of applications in various fields . Here are some general applications of benzothiazole derivatives:

-

Pharmaceuticals : Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities . The specific mechanisms of action and experimental procedures would depend on the particular derivative and its biological target.

-

Dyes and Fluorescent Probes : Benzothiazole derivatives are used in the synthesis of dyes and fluorescent probes. For example, thioflavin T, a benzothiazole dye, is used to visualize and quantify the presence of amyloid fibers in biological tissues .

-

Rubber Industry : Benzothiazole derivatives are used as accelerators in the sulfur vulcanization of rubber .

-

Nonlinear Optics (NLO) : Benzothiazole derivatives are potential components in nonlinear optics .

-

Food Industry : Benzothiazole itself occurs naturally in some foods and is also used as a food additive .

-

Firefly Luciferin : Firefly luciferin, the light-emitting compound in fireflies, can be considered a derivative of benzothiazole .

- Agriculture : Some benzothiazole derivatives are used as fungicides or pesticides .

- Photographic Materials : Benzothiazole derivatives are used in the manufacture of certain types of photographic materials .

- Corrosion Inhibitors : Benzothiazole and its derivatives are used as corrosion inhibitors in different environments .

- Thermochromic Materials : Certain benzothiazole derivatives exhibit thermochromic properties, changing color with temperature .

- Liquid Crystals : Some benzothiazole derivatives are used in the synthesis of liquid crystals .

- Optoelectronic Devices : Benzothiazole derivatives are used in the manufacture of optoelectronic devices .

Safety And Hazards

特性

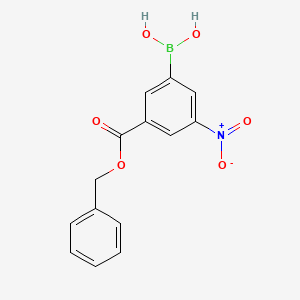

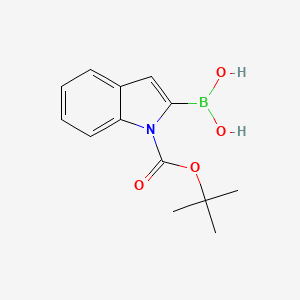

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFMQUWXKKGYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365934 |

Source

|

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1,3-Benzothiazol-2-ylmethoxy)acetic acid | |

CAS RN |

99513-52-7 |

Source

|

| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。